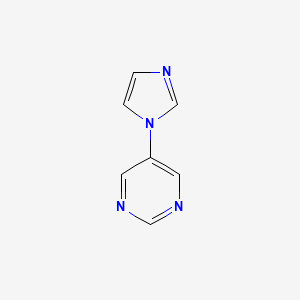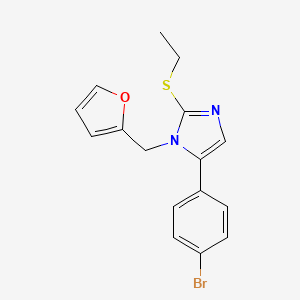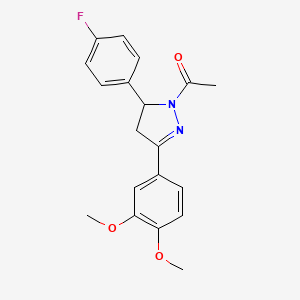![molecular formula C21H21N5O3 B2509263 1-(3-metoxipropil)-4-oxo-N-(piridin-2-ilmetil)-1,4-dihidropiridin[1,2-a]pirrolo[2,3-d]pirimidin-2-carboxamida CAS No. 902044-49-9](/img/structure/B2509263.png)
1-(3-metoxipropil)-4-oxo-N-(piridin-2-ilmetil)-1,4-dihidropiridin[1,2-a]pirrolo[2,3-d]pirimidin-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividades Antiinflamatorias
Las pirimidinas, incluido el compuesto en cuestión, son conocidas por mostrar una gama de efectos farmacológicos que incluyen actividades antiinflamatorias . Los efectos antiinflamatorios de las pirimidinas se atribuyen a su respuesta inhibitoria frente a la expresión y las actividades de ciertos mediadores inflamatorios vitales . Un gran número de pirimidinas exhiben potentes efectos antiinflamatorios .
Inhibidores Multidiana de Quinasas
El compuesto ha mostrado potencial como un inhibidor multidiana de quinasas . Específicamente, exhibió una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2 . Esto lo convierte en un candidato prometedor para su desarrollo posterior como un inhibidor multidiana de quinasas con mayor potencia .
Inductores de Apoptosis
El compuesto también ha mostrado potencial como un inductor de apoptosis . Se encontró que inducía el arresto del ciclo celular y la apoptosis en las células HepG2 . Esto estuvo acompañado de un notable aumento en las proteínas proapoptóticas caspasa-3 y Bax, así como la regulación negativa de la actividad de Bcl-2 .
Actividades Antioxidantes
Las pirimidinas, incluido el compuesto en cuestión, son conocidas por mostrar efectos antioxidantes . Estos efectos contribuyen a su perfil farmacológico general .
Actividades Antimicrobianas
Las pirimidinas, incluido el compuesto en cuestión, son conocidas por mostrar una gama de efectos antimicrobianos . Estos incluyen actividades antibacterianas, antivirales, antifúngicas y antituberculosas .
Actividades Antidiabéticas
Los nuevos análogos basados en pirrolo[2,3-d]pirimidina, incluido el compuesto en cuestión, han sido evaluados por su capacidad para inhibir la enzima α-amilasa . Esta es una enzima clave involucrada en la descomposición de carbohidratos complejos, y su inhibición puede ayudar a controlar los niveles de glucosa en sangre en pacientes diabéticos .
Actividades Antiproliferativas
El compuesto ha mostrado una potencia moderada a excelente contra varias líneas celulares cancerosas . Esto sugiere posibles aplicaciones en el desarrollo de nuevos terapéuticos contra el cáncer .
Síntesis de Análogos de Pirimidina
El compuesto se puede sintetizar mediante la reacción regioselectiva de compuestos carbonílicos (ésteres, aldehídos y cetonas) con amidas . Esto proporciona un método para la síntesis de numerosos análogos de pirimidina .
Propiedades
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-N-(pyridin-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-12-6-11-25-17(20(27)23-14-15-7-2-4-9-22-15)13-16-19(25)24-18-8-3-5-10-26(18)21(16)28/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOACXUYGHESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)



![4-(dimethylsulfamoyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2509189.png)
![N-(3-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2509190.png)
![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)


![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)
![7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2509200.png)
![3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509201.png)
![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)
